Cas no 13395-71-6 (2,4,4-Trimethylcyclohex-2-enone)

2,4,4-Trimethylcyclohex-2-enone 化学的及び物理的性質

名前と識別子

-

- 2-Cyclohexen-1-one,2,4,4-trimethyl-

- 2,4,4-trimethylcyclohex-2-en-1-one

- 2,4,4-trimethyl-2-cyclohexen-1-one

- 2,4,4-trimethyl-2-cyclohexenone

- 2,4,4-Trimethyl-cyclohex-2-enon

- 2,4,4-trimethylcyclohex-2-enone

- 2,4,4-trimethyl-cyclohex-2-enone

- 2,4,4-trimethylcyclohexenone

- AC1NOEF3

- AG-D-69250

- CTK4B8898

- ghl.PD_Mitscher_leg0.89

- SureCN857299

- 2 4 4-TRIMETHYL-2-CYCLOHEXEN-1-ONE 98%

- AS-43461

- VIBRIVSJBYFUNF-UHFFFAOYSA-N

- CS-0132034

- SCHEMBL857299

- EN300-98928

- AKOS006229663

- MFCD00075569

- 13395-71-6

- DTXSID30408196

- 2,4,4-Trimethylcyclohex-2-enone

-

- MDL: MFCD00075569

- インチ: InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h6H,4-5H2,1-3H3

- InChIKey: VIBRIVSJBYFUNF-UHFFFAOYSA-N

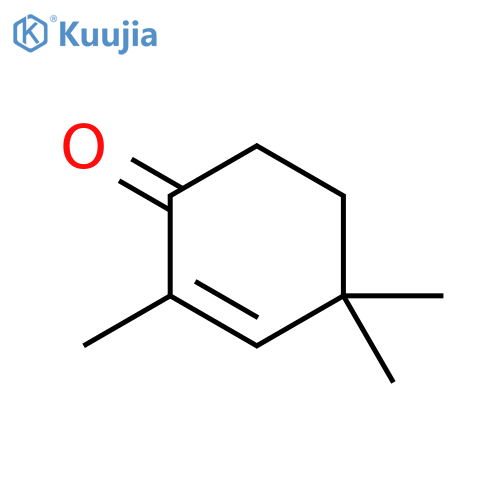

- ほほえんだ: CC1=CC(C)(C)CCC1=O

計算された属性

- せいみつぶんしりょう: 138.10452

- どういたいしつりょう: 138.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- 互変異性体の数: 2

- トポロジー分子極性表面積: 17.1Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.924 g/mL at 25 °C(lit.)

- ゆうかいてん: Not available

- ふってん: 81-82 °C20 mm Hg(lit.)

- フラッシュポイント: 151 °F

- 屈折率: n20/D 1.476(lit.)

- PSA: 17.07

- LogP: 2.32180

- ようかいせい: 使用できません

- じょうきあつ: 0.4±0.4 mmHg at 25°C

2,4,4-Trimethylcyclohex-2-enone セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,4,4-Trimethylcyclohex-2-enone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T898498-50mg |

2,4,4-Trimethylcyclohex-2-enone |

13395-71-6 | 50mg |

$ 160.00 | 2022-06-02 | ||

| Enamine | EN300-98928-0.1g |

2,4,4-trimethylcyclohex-2-en-1-one |

13395-71-6 | 95% | 0.1g |

$245.0 | 2024-05-21 | |

| Enamine | EN300-98928-1.0g |

2,4,4-trimethylcyclohex-2-en-1-one |

13395-71-6 | 95% | 1.0g |

$705.0 | 2024-05-21 | |

| TRC | T898498-100mg |

2,4,4-Trimethylcyclohex-2-enone |

13395-71-6 | 100mg |

$ 250.00 | 2022-06-02 | ||

| Enamine | EN300-98928-5.0g |

2,4,4-trimethylcyclohex-2-en-1-one |

13395-71-6 | 95% | 5.0g |

$2924.0 | 2024-05-21 | |

| Enamine | EN300-98928-0.5g |

2,4,4-trimethylcyclohex-2-en-1-one |

13395-71-6 | 95% | 0.5g |

$549.0 | 2024-05-21 | |

| Enamine | EN300-98928-2.5g |

2,4,4-trimethylcyclohex-2-en-1-one |

13395-71-6 | 95% | 2.5g |

$1480.0 | 2024-05-21 | |

| 1PlusChem | 1P0071M0-10g |

2-Cyclohexen-1-one,2,4,4-trimethyl- |

13395-71-6 | 95% | 10g |

$7117.00 | 2023-12-22 | |

| Enamine | EN300-98928-10g |

2,4,4-trimethylcyclohex-2-en-1-one |

13395-71-6 | 95% | 10g |

$5708.0 | 2023-09-01 | |

| Aaron | AR0071UC-500mg |

2-Cyclohexen-1-one,2,4,4-trimethyl- |

13395-71-6 | 95% | 500mg |

$780.00 | 2025-01-23 |

2,4,4-Trimethylcyclohex-2-enone 関連文献

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

2,4,4-Trimethylcyclohex-2-enoneに関する追加情報

Comprehensive Overview of 2,4,4-Trimethylcyclohex-2-enone (CAS No. 13395-71-6): Properties, Applications, and Industry Trends

2,4,4-Trimethylcyclohex-2-enone (CAS No. 13395-71-6) is a cyclic ketone with significant relevance in fragrance, flavor, and specialty chemical industries. This compound, characterized by its unsaturated cyclohexenone structure, is widely utilized due to its unique olfactory properties and chemical versatility. Its molecular formula, C9H14O, and distinctive trimethyl-substituted ring system make it a valuable intermediate in organic synthesis.

The growing demand for sustainable aroma chemicals has positioned 2,4,4-Trimethylcyclohex-2-enone as a compound of interest. Researchers and manufacturers are increasingly exploring its potential in green chemistry applications, aligning with global trends toward eco-friendly production methods. Its compatibility with biocatalytic processes and renewable feedstocks further enhances its appeal in modern industrial applications.

One of the most searched questions regarding this compound is: "What are the key odor characteristics of 2,4,4-Trimethylcyclohex-2-enone?" The answer lies in its woody, amber-like scent profile, which makes it a popular choice for perfumery formulations. Its ability to blend seamlessly with other fragrance ingredients has led to its incorporation in high-end personal care products and fine fragrances.

From a chemical perspective, 2,4,4-Trimethylcyclohex-2-enone exhibits interesting reactivity patterns. The conjugated enone system allows for various Michael addition reactions, while the steric effects of the trimethyl groups influence its regioselectivity in synthetic transformations. These properties have sparked discussions in organic chemistry forums about its potential as a building block for complex molecular architectures.

Recent advancements in analytical chemistry techniques have enabled more precise characterization of this compound. Gas chromatography-mass spectrometry (GC-MS) studies have revealed its behavior under different conditions, addressing another frequently searched topic: "How to identify 2,4,4-Trimethylcyclohex-2-enone in complex mixtures?" This knowledge is particularly valuable for quality control in fragrance manufacturing.

The compound's stability profile has also been a subject of research, with studies focusing on its behavior under various storage conditions and pH environments. Understanding these parameters is crucial for formulators seeking to incorporate 2,4,4-Trimethylcyclohex-2-enone into products with extended shelf lives. This aligns with current industry emphasis on product longevity and performance consistency.

In the context of market trends, the demand for specialty ketones like 2,4,4-Trimethylcyclohex-2-enone is projected to grow steadily. This is driven by increasing consumer preference for sophisticated scent profiles in household products and personal care items. Industry reports suggest particular growth in the Asia-Pacific region, where rising disposable incomes are fueling demand for premium fragrance products.

From a regulatory standpoint, 2,4,4-Trimethylcyclohex-2-enone has been evaluated for safety in various applications. Recent toxicological studies have contributed to its inclusion in approved substance lists for cosmetic use, addressing another common query: "Is 2,4,4-Trimethylcyclohex-2-enone safe for cosmetic applications?" These assessments have confirmed its suitability when used within established concentration guidelines.

The compound's role in flavor chemistry deserves special mention. While primarily known for its fragrance applications, subtle modifications to 2,4,4-Trimethylcyclohex-2-enone can yield derivatives with interesting taste characteristics. This has led to exploratory work in food flavor enhancement, particularly in creating complex flavor profiles for specialty food products.

Looking ahead, research into novel synthetic routes for 2,4,4-Trimethylcyclohex-2-enone continues to evolve. Recent publications have highlighted catalytic methods that improve yield and reduce waste, responding to the industry's need for more sustainable production processes. These developments are particularly relevant given current focus on carbon footprint reduction in chemical manufacturing.

For formulators and researchers working with this compound, understanding its solubility characteristics and compatibility matrices remains crucial. Practical questions like "What are the best solvents for 2,4,4-Trimethylcyclohex-2-enone?" frequently appear in technical discussions. The compound shows good solubility in most organic solvents but requires specific handling in aqueous systems.

The analytical chemistry community has developed advanced methods for trace-level detection of 2,4,4-Trimethylcyclohex-2-enone in various matrices. This capability is particularly important for quality assurance in fragrance compounding and for monitoring its presence in environmental samples. These techniques address growing concerns about product authenticity and supply chain integrity.

In conclusion, 2,4,4-Trimethylcyclohex-2-enone (CAS No. 13395-71-6) represents a fascinating intersection of chemistry, sensory science, and industrial application. Its unique properties continue to inspire innovation across multiple sectors, from fragrance design to specialty chemical synthesis. As research advances and market demands evolve, this compound is poised to maintain its relevance in the chemical landscape.

13395-71-6 (2,4,4-Trimethylcyclohex-2-enone) 関連製品

- 719-22-2(2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione)

- 2244-16-8((S)-(+)-Carvone)

- 32388-55-9(Acetylcedrene (~80%))

- 1096-38-4(16-Dehydroprogesterone)

- 2460-77-7(2,5-Di-tert-butyl-1,4-benzoquinone)

- 3602-55-9(2-tert-Butyl-1,4-benzoquinone)

- 473-08-5((+)-a-Cyperone)

- 78-59-1(Isophorone)

- 6485-40-1((R)-(-)-Carvone)

- 601-57-0(Δ4-Cholesten-3-one)